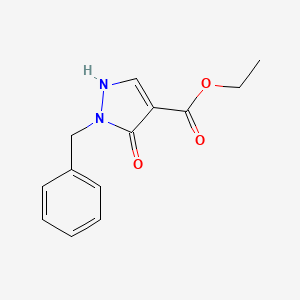

ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

The iodine molecule is known to catalyze two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic phsi particles as an intermediate product of the oxidative coupling reaction .

Biochemical Pathways

Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with benzylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Hydroxylated pyrazole derivatives.

Substitution: Pyrazole derivatives with substituted benzyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antitumor properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions to produce more complex molecules with potential pharmaceutical applications. For example, it can be used in the synthesis of other heterocyclic compounds that may possess enhanced biological activity .

Agrochemical Development

Research has also explored the potential of this compound in agrochemicals. Its derivatives could be developed as herbicides or fungicides due to their ability to interact with biological systems in plants and pests . This application is particularly relevant as the agricultural sector seeks more effective and environmentally friendly solutions.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammation markers in vitro, suggesting that this compound could be further developed for therapeutic use .

Case Study 2: Synthesis of Heterocycles

In another research effort, scientists synthesized a series of new heterocyclic compounds starting from this compound. The resulting compounds exhibited varying degrees of biological activity against bacterial strains, showcasing the compound's utility as a building block for drug discovery .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-phenyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Ethyl 2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This structure contributes to its pharmacological properties, making it a valuable scaffold in medicinal chemistry.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines.

These results indicate that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific kinases or apoptotic pathways.

2. Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been extensively studied. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

Pyrazoles have also demonstrated antimicrobial properties. This compound was tested against various bacterial strains with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20.85 | |

| Escherichia coli | 250 |

These findings indicate that this compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes and various kinases.

- Apoptosis Induction : It may activate apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : The mechanism against bacteria could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of ethyl 2-benzyl derivatives and their biological activities:

- A study reported that compounds similar to ethyl 2-benzyl exhibited significant inhibition against dihydroorotate dehydrogenase in Plasmodium falciparum, indicating potential as antimalarial agents .

- Another research highlighted the synthesis of pyrazole derivatives that showed enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Propiedades

IUPAC Name |

ethyl 2-benzyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJJPVHBRLKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.